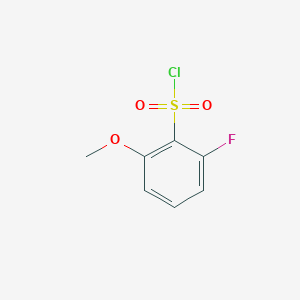

2-fluoro-6-methoxybenzene-1-sulfonyl chloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzenesulfonyl chlorides, where the base structure consists of a benzene ring bearing a sulfonyl chloride group at position 1, a fluorine atom at position 2, and a methoxy group at position 6. The molecular formula C7H6ClFO3S accurately represents the atomic composition, with a molecular weight of 224.64 grams per mole. Alternative nomenclature systems recognize this compound as 2-fluoro-6-methoxybenzenesulfonyl chloride or benzenesulfonyl chloride, 2-fluoro-6-methoxy-, reflecting the flexibility inherent in chemical naming conventions. The systematic naming emphasizes the ortho relationship between the fluorine and sulfonyl chloride substituents, while the methoxy group occupies a position meta to the fluorine and ortho to the sulfonyl chloride functionality.

The consideration of structural isomers reveals the unique positioning of substituents in this particular compound compared to other regioisomers. The 2-fluoro-6-methoxy substitution pattern creates a specific electronic environment distinct from other possible arrangements such as 2-fluoro-3-methoxy or 2-fluoro-4-methoxy isomers. Structural databases indicate that related compounds with different substitution patterns, including 2-fluoro-5-methoxybenzene-1-sulfonyl chloride and 2-fluoro-3-methoxybenzene-1-sulfonyl chloride, exhibit varying physical and chemical properties due to the altered electronic effects of substituent positioning. The MDL number MFCD12922637 serves as a unique identifier for this specific isomer within chemical databases, distinguishing it from closely related structural variants.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the combined influence of aromatic planarity and the tetrahedral geometry around the sulfur center in the sulfonyl chloride group. Simplified Molecular Input Line Entry System representation O=S(C1=C(OC)C=CC=C1F)(Cl)=O provides insight into the connectivity pattern, revealing the direct attachment of the sulfonyl group to the aromatic ring system. The benzene ring maintains its characteristic planar geometry, with bond angles approximating 120 degrees, while the sulfonyl chloride group adopts a tetrahedral arrangement around the sulfur atom with sulfur-oxygen double bonds and sulfur-chlorine single bond. This geometric arrangement creates a three-dimensional molecular structure where the sulfonyl chloride group extends perpendicular to the aromatic plane.

Conformational analysis of the methoxy substituent reveals rotational freedom around the carbon-oxygen bond connecting the methyl group to the aromatic ring. The preferred conformation typically positions the methyl group to minimize steric interactions with neighboring substituents, particularly the ortho-positioned sulfonyl chloride group. Electronic effects arising from the electron-withdrawing nature of both the fluorine atom and sulfonyl chloride group significantly influence the electron density distribution within the aromatic system. These electronic perturbations affect the chemical reactivity patterns and physical properties of the compound, contributing to its utility as a synthetic intermediate in organic chemistry applications.

X-ray Crystallographic Data and Solid-State Packing Arrangements

While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, related sulfonyl chloride compounds provide valuable insights into expected solid-state structural characteristics. Research on similar substituted benzenesulfonyl chlorides demonstrates that these compounds typically crystallize in space groups that allow for efficient molecular packing through intermolecular interactions. The presence of multiple electronegative atoms, including fluorine, oxygen, and chlorine, creates opportunities for dipole-dipole interactions and weak hydrogen bonding in the solid state. These intermolecular forces contribute to the overall stability of the crystalline structure and influence physical properties such as melting point and solubility characteristics.

The solid-state packing arrangements in sulfonyl chloride compounds generally feature molecules oriented to minimize steric repulsion while maximizing favorable electrostatic interactions. The planar aromatic rings often engage in pi-pi stacking interactions, while the polar sulfonyl chloride groups participate in dipolar associations with neighboring molecules. Advanced crystallographic techniques, including single-crystal X-ray diffraction experiments conducted at controlled temperatures, provide detailed structural parameters for related compounds, revealing bond lengths, bond angles, and torsional angles that characterize the three-dimensional molecular architecture. These crystallographic insights prove essential for understanding structure-property relationships and optimizing synthetic strategies for compound preparation and purification.

Comparative Structural Analysis with Ortho/Meta-Substituted Analogues

Comparative structural analysis reveals significant differences between this compound and its positional isomers, particularly in terms of electronic distribution and reactivity patterns. The 2-fluoro-5-methoxybenzene-1-sulfonyl chloride isomer, with Chemical Abstracts Service number 1214334-01-6, shares the same molecular formula but exhibits altered electronic properties due to the different positioning of the methoxy group. This positional variation affects the overall dipole moment and influences intermolecular interactions in both solution and solid-state environments. Research indicates that the meta relationship between fluorine and methoxy substituents in the 2-fluoro-5-methoxy isomer creates different patterns of electron donation and withdrawal compared to the ortho arrangement in the 2-fluoro-6-methoxy compound.

The 2-fluoro-3-methoxybenzene-1-sulfonyl chloride analogue presents another interesting comparison point, where the methoxy group occupies a position ortho to the fluorine substituent. This arrangement creates unique steric and electronic interactions that influence molecular conformation and chemical reactivity. Systematic studies of these structural variants demonstrate how subtle changes in substituent positioning can dramatically affect physical properties, synthetic utility, and biological activity profiles. The following table summarizes key structural parameters for these related compounds:

| Compound | Chemical Abstracts Service Number | Molecular Weight | Substituent Pattern | Electronic Effects |

|---|---|---|---|---|

| This compound | 1176126-31-0 | 224.64 | ortho-F, ortho-OMe to sulfonyl | Strong electron withdrawal |

| 2-fluoro-5-methoxybenzene-1-sulfonyl chloride | 1214334-01-6 | 224.64 | ortho-F, meta-OMe to sulfonyl | Moderate electron effects |

| 2-fluoro-3-methoxybenzene-1-sulfonyl chloride | 55279121 | 224.64 | ortho-F, ortho-F to OMe | Balanced electronic distribution |

Additional structural analogues, including 4-fluoro-2-methoxybenzene-1-sulfonyl chloride and related compounds, further illustrate the impact of substituent positioning on molecular properties. These comparative studies provide essential information for rational drug design and synthetic planning, enabling chemists to select optimal structural variants for specific applications. The systematic analysis of structure-activity relationships across this series of compounds contributes to a deeper understanding of how molecular architecture influences chemical behavior and functional properties in organic synthesis and medicinal chemistry contexts.

Eigenschaften

IUPAC Name |

2-fluoro-6-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAVLIIXUXQDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176126-31-0 | |

| Record name | 2-Fluoro-6-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulfonyl Chloride Formation on Methoxybenzene Derivatives

- The starting material is generally 2-fluoro-6-methoxyaniline or a related substituted benzene.

- The amino group is diazotized under controlled low-temperature conditions (0–5 °C) by reaction with sodium nitrite in acidic medium to form a diazonium salt.

- The diazonium salt is then reacted with sulfur dioxide and chlorine or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position of the benzene ring.

- This step requires careful temperature control to avoid side reactions and to maximize yield.

- The reaction evolution of sulfur dioxide gas is used as an indicator of reaction progress.

Halogen Exchange (Fluorination) to Introduce the 2-Fluoro Substituent

- The sulfonyl chloride intermediate with a chloro substituent at the 2-position (2-chloro-6-methoxybenzene-1-sulfonyl chloride) is subjected to halogen exchange.

- Fluoride sources such as potassium fluoride or sodium fluoride are used in polar aprotic solvents like dimethylformamide (DMF) or sulfolane.

- The reaction is often catalyzed by phase transfer catalysts (PTCs) such as quaternary ammonium salts or crown ethers (e.g., dibenzo-18-crown-6) to enhance fluoride ion availability and reaction rate.

- Reaction temperatures range from 100 °C to 250 °C, depending on the solvent and catalyst system.

- After completion, the inorganic salts are filtered off, and the product is isolated by vacuum distillation or recrystallization.

- Yields typically range from 80% to 85% with high purity (HPLC content >98%).

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Diazotization | 2-fluoro-6-methoxyaniline, NaNO2, HCl, 0–5 °C, 1–2 h | — | — | Temperature control critical to form diazonium salt |

| Sulfonyl chloride formation | SO2 and Cl2 or SOCl2, low temperature, 1–1.5 h | 75–85 | >95 | SO2 evolution indicates reaction progress; extraction with dichloromethane used |

| Halogen exchange fluorination | KF or NaF, DMF or sulfolane, phase transfer catalyst (e.g., tetraphenylphosphonium bromide), 100–250 °C, 5 h | 80–85 | 98–99 | Phase transfer catalyst enhances fluoride substitution; vacuum distillation isolates product |

- The halogen exchange reaction proceeds via nucleophilic aromatic substitution (SNAr) where the fluoride ion displaces the chlorine atom ortho to the methoxy group.

- The electron-donating methoxy group activates the ring towards nucleophilic substitution at the ortho position.

- Phase transfer catalysts facilitate transfer of fluoride ions into the organic phase, increasing nucleophilicity and reaction efficiency.

- The use of polar aprotic solvents stabilizes the fluoride ion and enhances reaction kinetics.

- Patent literature reports (e.g., CN106478464A) describe the use of potassium fluoride with phase transfer catalysts such as tetraphenylphosphonium bromide at elevated temperatures (150–250 °C) to achieve high yields of fluorinated sulfonyl chlorides with over 98% purity.

- Alternative catalysts like tri-methyl benzyl ammonium bromide have also been employed effectively at lower temperatures (~100 °C) with comparable yields.

- The use of sulfolane as solvent offers thermal stability and high boiling point, allowing reactions at higher temperatures without decomposition.

- In comparison, DMF provides a good balance of polarity and solvent power but requires careful removal post-reaction.

- The diazotization and sulfonyl chloride formation steps are well-established with high reproducibility and scalability.

| Parameter | Typical Range / Conditions | Impact on Product |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Controls diazonium salt stability and side reactions |

| Sulfonyl Chloride Step | SO2/Cl2 or SOCl2, 0–50 °C, 1–1.5 h | Determines sulfonyl chloride purity and yield |

| Fluorination Temp. | 100–250 °C | Higher temp increases rate but risk of decomposition |

| Solvent | DMF or Sulfolane | Solvent polarity affects fluoride ion activity |

| Phase Transfer Catalyst | Quaternary ammonium salts, crown ethers | Enhances fluoride nucleophilicity and reaction rate |

| Reaction Time | 5 h (fluorination) | Ensures complete halogen exchange |

| Product Isolation | Vacuum distillation or recrystallization | Purifies final sulfonyl chloride |

| Yield | 80–85% | High efficiency for industrial application |

| Purity (HPLC) | >98% | Suitable for pharmaceutical and agrochemical use |

The preparation of 2-fluoro-6-methoxybenzene-1-sulfonyl chloride is effectively achieved through a multi-step process involving diazotization, sulfonyl chloride formation, and halogen exchange fluorination. The use of phase transfer catalysts and high-boiling polar aprotic solvents facilitates the fluorination step, yielding high-purity products with good overall yields. These methods are supported by detailed patent disclosures and research studies, confirming their reliability and scalability for industrial synthesis.

Analyse Chemischer Reaktionen

2-fluoro-6-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-fluoro-6-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its unique properties . Some of its applications include:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological experiments.

Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-fluoro-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate in the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key attributes of 2-fluoro-6-methoxybenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Fluorine at position 2 enhances electrophilicity via inductive effects, favoring nucleophilic substitution reactions. This contrasts with 2-chloro-6-methylbenzene-1-sulfonyl chloride, where chlorine’s larger atomic size may slow reactivity despite similar electronic effects .

Research Findings and Trends

- Synthetic Efficiency : Methods for analogs like 2-(2',2'-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride emphasize multi-step reactions with alkali catalysts, achieving >97% purity . Similar strategies could optimize the target compound’s synthesis.

- Thermal Stability : Fluorinated sulfonyl chlorides generally exhibit higher thermal stability than chlorinated analogs, as seen in 2,4-difluorobenzene-1-sulfonyl chloride (similarity score: 0.92) .

Biologische Aktivität

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- IUPAC Name: 2-Fluoro-6-methoxybenzenesulfonyl chloride

- Molecular Formula: C7H6ClFNO2S

- Molecular Weight: 221.64 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. This reactivity allows the compound to form covalent bonds with target proteins, potentially leading to modulation of their activity.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors, altering signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has shown that sulfonyl chlorides can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of this compound has been investigated in several studies:

Antimicrobial Activity

In vitro studies have demonstrated that sulfonyl chlorides possess antimicrobial properties against various bacterial strains. For instance, a study reported that derivatives similar to this compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

Sulfonyl chlorides have been explored for their anticancer properties due to their ability to modify proteins involved in cancer progression. A case study indicated that compounds with similar structures induced apoptosis in cancer cell lines by activating caspase pathways.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the effectiveness of various sulfonyl chlorides against resistant bacterial strains. The results indicated that this compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Studies : In a laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| Related Compound A | High | Moderate | Nucleophilic attack on target proteins |

| Related Compound B | Low | High | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-6-methoxybenzene-1-sulfonyl chloride, and how can reaction conditions influence yield?

- Methodology : Begin with fluorinated benzene derivatives (e.g., 2-fluorobenzenesulfonyl chloride) and introduce methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) to enhance regioselectivity. For example, sulfonation at the 1-position can be achieved using chlorosulfonic acid under controlled moisture conditions. Monitor intermediates via TLC or HPLC to track reaction progress .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group. Characterize products via / NMR to confirm substitution patterns.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR confirms methoxy and aromatic proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Confirm stoichiometry (C, H, S, Cl, F).

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to create sulfonamide or sulfonate derivatives?

- Methodology :

- Sulfonamide Synthesis : React with primary/secondary amines (e.g., alkylamines, aryl amines) in dichloromethane or THF under basic conditions (e.g., pyridine or EtN) to neutralize HCl byproducts. Use Schlenk lines for moisture-sensitive reactions .

- Suzuki-Miyaura Coupling : Introduce boronic acid groups (e.g., 2-fluoro-6-methoxyphenylboronic acid) via palladium catalysis to modify the aromatic ring. Optimize ligand selection (e.g., Pd(PPh)) and base (e.g., KCO) for cross-coupling efficiency .

- Advanced Characterization : X-ray crystallography or NOESY NMR can resolve steric effects in substituted derivatives.

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Case Study : If NMR shows unexpected splitting, consider:

- Dynamic Effects : Rotameric equilibria in sulfonamides may cause signal broadening. Use variable-temperature NMR to confirm.

- Paramagnetic Impurities : Filter samples through alumina or silica gel to remove trace metals.

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Handling Protocol : Use gloveboxes or sealed reaction vessels under nitrogen/argon. PPE (gloves, goggles) is mandatory due to its corrosive nature.

- Storage : Store in amber vials at -20°C with molecular sieves to absorb moisture. Monitor stability via periodic NMR/HPLC checks .

Application-Oriented Questions

Q. How can this compound be utilized as a precursor in synthesizing bioactive molecules or materials?

- Drug Discovery : Sulfonamide derivatives are protease inhibitors or antimicrobial agents. Screen derivatives against target enzymes (e.g., carbonic anhydrase) using kinetic assays .

- Polymer Chemistry : Incorporate into sulfonated polymers for proton-exchange membranes. Characterize thermal stability (TGA) and ionic conductivity (impedance spectroscopy) .

Q. What computational tools are recommended for predicting reactivity and reaction pathways of this sulfonyl chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.